molecular formula C20H27N2O6PS B10758656 (2s)-2-[3-(Aminomethyl)phenyl]-3-[(R)-Hydroxy{(1r)-2-Methyl-1-[(Phenylsulfonyl)amino]propyl}phosphoryl]propanoic Acid

(2s)-2-[3-(Aminomethyl)phenyl]-3-[(R)-Hydroxy{(1r)-2-Methyl-1-[(Phenylsulfonyl)amino]propyl}phosphoryl]propanoic Acid

Cat. No.: B10758656
M. Wt: 454.5 g/mol
InChI Key: FNZHLCNFXRRIIC-RBUKOAKNSA-N
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Description

(2S)-2-[3-(AMINOMETHYL)PHENYL]-3-[®-HYDROXY{(1R)-2-METHYL-1-[(PHENYLSULFONYL)AMINO]PROPYL}PHOSPHORYL]PROPANOIC ACID is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by its complex structure, which includes a sulfonamide group linked to a benzene ring, an aminomethyl group, and a phosphoryl group

Preparation Methods

Chemical Reactions Analysis

(2S)-2-[3-(AMINOMETHYL)PHENYL]-3-[®-HYDROXY{(1R)-2-METHYL-1-[(PHENYLSULFONYL)AMINO]PROPYL}PHOSPHORYL]PROPANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong bases like hydroxides and oxidizing agents. For example, the Reimer-Tiemann reaction can be used for the ortho-formylation of phenols, which involves the use of chloroform and a strong base . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein bindingAdditionally, it is used in industrial processes for the production of various chemical products .

Mechanism of Action

The mechanism of action of (2S)-2-[3-(AMINOMETHYL)PHENYL]-3-[®-HYDROXY{(1R)-2-METHYL-1-[(PHENYLSULFONYL)AMINO]PROPYL}PHOSPHORYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. One known target is carboxypeptidase B, an enzyme involved in protein metabolism . The compound binds to the active site of the enzyme, inhibiting its activity and affecting the overall metabolic process.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H27N2O6PS

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-2-[3-(aminomethyl)phenyl]-3-[[(1R)-1-(benzenesulfonamido)-2-methylpropyl]-hydroxyphosphoryl]propanoic acid

InChI

InChI=1S/C20H27N2O6PS/c1-14(2)19(22-30(27,28)17-9-4-3-5-10-17)29(25,26)13-18(20(23)24)16-8-6-7-15(11-16)12-21/h3-11,14,18-19,22H,12-13,21H2,1-2H3,(H,23,24)(H,25,26)/t18-,19+/m0/s1

InChI Key

FNZHLCNFXRRIIC-RBUKOAKNSA-N

Isomeric SMILES

CC(C)[C@H](NS(=O)(=O)C1=CC=CC=C1)P(=O)(C[C@@H](C2=CC=CC(=C2)CN)C(=O)O)O

Canonical SMILES

CC(C)C(NS(=O)(=O)C1=CC=CC=C1)P(=O)(CC(C2=CC=CC(=C2)CN)C(=O)O)O

Origin of Product

United States

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